molecular formula C21H30N6 B4698531 N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE

N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE

Cat. No.: B4698531
M. Wt: 366.5 g/mol
InChI Key: DMHRKBRUWFMIOX-UHFFFAOYSA-N
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Description

N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE is a complex organic compound that features a triazinane ring and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE typically involves the following steps:

    Formation of the Triazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Quinazoline Moiety: This step involves the coupling of the triazinane ring with a quinazoline derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline oxide derivative, while reduction could produce a more saturated triazinane ring.

Scientific Research Applications

Chemistry

In chemistry, N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE: can be compared with other triazinane and quinazoline derivatives.

    This compound: is unique due to its specific combination of a triazinane ring and a quinazoline moiety, which may confer unique chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its structure, which combines features of both triazinane and quinazoline, potentially leading to novel applications and interactions.

Properties

IUPAC Name

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethyl-4-methylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6/c1-3-16-10-11-19-18(12-16)15(2)24-21(25-19)26-20-22-13-27(14-23-20)17-8-6-4-5-7-9-17/h10-12,17H,3-9,13-14H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHRKBRUWFMIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE
Reactant of Route 3
Reactant of Route 3
N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE
Reactant of Route 4
Reactant of Route 4
N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE
Reactant of Route 5
N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE
Reactant of Route 6
Reactant of Route 6
N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE

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